molecular formula C7H9N5O2 B3026172 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one CAS No. 2269482-26-8

8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one

Cat. No. B3026172
CAS RN: 2269482-26-8
M. Wt: 195.18 g/mol
InChI Key: HYUDMOQAASVUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, also known as AMIT, is a heterocyclic compound that has become increasingly popular in the scientific community due to its potential applications in a variety of research areas. AMIT has been studied for its ability to act as a synthetic intermediate in the synthesis of other compounds, as well as its potential to act as a pharmaceutical agent.

Scientific Research Applications

8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one has been studied for its potential applications in a variety of scientific research areas. It has been used as a synthetic intermediate in the synthesis of other compounds, such as 5-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (MIT). Additionally, 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one has been studied for its potential to act as a pharmaceutical agent. It has been shown to possess anti-inflammatory and anti-tumor properties, as well as the ability to modulate the immune system.

Mechanism Of Action

The exact mechanism of action of 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one is not yet fully understood, however, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Additionally, 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one has been shown to modulate the expression of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have been studied extensively. In animal models, 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one has been shown to possess anti-inflammatory and anti-tumor properties. Additionally, it has been shown to modulate the immune system and inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages And Limitations For Lab Experiments

The use of 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. Additionally, 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one is stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. For example, it has been shown to be toxic to some cell lines, and it can be difficult to control the concentration of the compound in solution.

Future Directions

The potential future directions for 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one are numerous. Further research is needed to better understand its mechanism of action, as well as its potential applications in the pharmaceutical industry. Additionally, further studies are needed to determine the optimal dosage and usage of 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one for various applications. Additionally, research is needed to identify potential new uses for 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, such as in the development of new drugs or treatments. Finally, further research is needed to investigate the potential toxic effects of 8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, as well as its potential interactions with other compounds.

properties

IUPAC Name

8-acetyl-3-methyl-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUDMOQAASVUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2NNN(C(=O)N2C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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